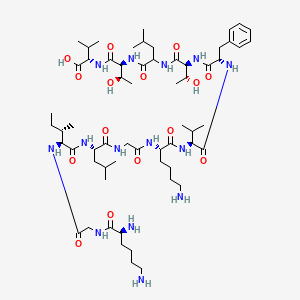

A2-Binding peptide

Description

Properties

CAS No. |

119425-35-3 |

|---|---|

Molecular Formula |

C61H106N14O15 |

Molecular Weight |

1275.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43?,44-,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

NBOKFONQQZRHRY-DINGYSCKSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

KGILGKVFTLTV |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A2-Binding peptide; |

Origin of Product |

United States |

Structural Biology of A2 Binding Peptide Complexes

Crystallographic Analysis of Peptide/HLA-A2 Structures

X-ray crystallography has provided high-resolution, static snapshots of numerous peptides bound to the HLA-A2 molecule, primarily the common HLA-A*02:01 allele. These structures have been fundamental in defining the architecture of the peptide-binding groove and the nature of the interactions that anchor the peptide.

The binding groove of HLA-A2 is formed by the α1 and α2 domains of the heavy chain and is flanked by two parallel α-helices atop a β-sheet floor. researchgate.net Crystal structures reveal that peptides, typically 8-11 amino acids in length, bind in an extended conformation, with their N- and C-termini securely fastened in specific pockets at either end of the groove. nih.govbiorxiv.org A network of hydrogen bonds between the charged termini of the peptide and conserved HLA-A2 residues contributes significantly to the stability of the complex. nih.govnih.gov

While canonical length peptides are common, HLA-A02:01 can also present longer peptides. For example, crystal structures of 15-mer self-peptides, ALQDA and FNLKD, bound to HLA-A02:01 have been solved. nih.govpdbj.org These long peptides adopt distinct "super-bulged" conformations, protruding out from the center of the binding groove while their ends remain anchored. nih.govpdbj.org The FNLKD peptide, for instance, forms a β-sheet hairpin structure in its bulged region, creating a rigid and prominent feature for T-cell receptor engagement. nih.gov

Table 1: Representative Crystal Structures of Peptide/HLA-A2 Complexes

| PDB ID | Peptide Sequence | Peptide Length | Resolution (Å) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 4U6X | ALQDA... (15-mer) | 15 | 1.68 | Demonstrates a super-bulged conformation for a long self-peptide. | pdbj.org |

| 1JF1 | ELAGIGILTV | 10 | 1.85 | Defines the binding mode of a modified, high-affinity MART-1 peptide ligand. | rcsb.org |

| 7M8S | KLNDLCFTNV | 10 | 2.35 | Structure of a SARS-CoV-2 Spike-derived epitope bound to HLA-A*02:01. | rcsb.org |

| 6TDR | Peptide-free | N/A | 1.75 | Reveals the "unlocked" state of the peptide-free binding groove. | rcsb.org |

| 1HHG | CD8αα/HLA-A2 | N/A | 2.70 | Shows the interaction of the CD8 co-receptor with the HLA-A2/peptide complex. | ox.ac.uk |

Molecular Dynamics Simulations of Peptide/HLA-A2 Complexes

While crystallography provides a static view, molecular dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of peptide/HLA-A2 complexes in a solvated environment. oup.com These simulations, ranging from picoseconds to microseconds, reveal that the peptide and the HLA molecule are not rigid entities but fluctuate continuously.

MD simulations have confirmed that peptides generally adopt an extended conformation but with notable kinks and flexibility, particularly in the central, solvent-exposed residues. nih.gov Early simulations of an influenza virus peptide bound to HLA-A2 showed that while the peptide's termini were firmly anchored, the N-terminal region was more flexible. nih.gov Water molecules were observed to play a key role, relaying hydrogen bonds and solvating the complex, especially around the peptide's N-terminus. nih.govnih.gov

More extensive simulations have demonstrated that the bound peptide actively modulates the dynamics of the entire HLA-A2 molecule. researchgate.net Different peptides can induce distinct patterns of motion not only in the binding groove but also in distal regions like the α3 domain, suggesting a mechanism of allosteric communication throughout the protein. researchgate.net This peptide-dependent tuning of HLA flexibility is thought to be crucial for T-cell receptor recognition. researchgate.net

Recent studies have combined MD simulations with artificial intelligence (AI) to better understand and predict immunogenicity. oup.comnih.govbroadinstitute.orgresearchgate.net These approaches have revealed that determinants of immunogenicity are linked to time-dependent molecular fluctuations and the dynamics of anchor positions, including excursions of the peptide's ends outside the binding groove. oup.comnih.gov For example, in comparing a cancer neoantigen and its wild-type counterpart, unsupervised AI applied to MD data identified subtle dynamic features that drive differences in immunogenicity. oup.comnih.gov

Table 2: Summary of Key Molecular Dynamics Simulation Findings

| System | Simulation Time | Key Observation(s) | Reference(s) |

|---|---|---|---|

| IMP(58-66)/HLA-A2 | 100 ps | Peptide exhibits an extended conformation with kinks; N-terminus is more flexible than the C-terminus. | nih.gov |

| Multiple Peptides/HLA-A2 | >50 lengthy simulations | The bound peptide tunes the global dynamics and flexibility of the entire HLA-A2 protein, including distal domains. | researchgate.net |

| Neoantigen vs. WT/HLA-A2 | 200 ns (parallel trajectories) | AI analysis of simulations reveals that immunogenicity is linked to time-dependent molecular fluctuations and anchor dynamics. | oup.comnih.gov |

| Anchor-Modified Peptides/HLA-A2 | Multiple simulations | Modifications to anchor residues allosterically alter the motional properties of the peptide and the HLA-A2 helices. | pnas.org |

Characterization of Peptide Conformation within the HLA-A2 Binding Groove and its Variants

The conformation of a peptide within the HLA-A2 binding groove is primarily dictated by its anchor residues. For the HLA-A*02:01 allele, the binding motif is well-defined, requiring primary anchor residues at position 2 (P2) and the C-terminus (PΩ). biorxiv.orgfrontiersin.org The P2 residue, typically Leucine or Methionine, fits into the B pocket, while the C-terminal residue, usually Valine or Leucine, binds in the F pocket. biorxiv.orgnih.gov These anchors are necessary for high-affinity binding. nih.gov

However, primary anchors alone are not sufficient. Secondary anchor residues, often at positions 1, 3, and 7, also make significant contributions to binding affinity by interacting with smaller pockets along the groove. nih.gov The central portion of the peptide (P4-P6) typically bulges away from the floor of the groove, exposed for direct contact with the T-cell receptor. nih.gov The conformation of this bulge is highly variable and peptide-dependent, creating a unique surface for immune recognition. researchgate.net

The structural landscape of peptide binding is further diversified by the extensive polymorphism of the HLA-A gene. nih.gov Different HLA-A2 allelic variants, which may differ by only a single amino acid, can exhibit dramatically different peptide binding motifs. nih.gov For instance, a single amino acid change at residue 9 (from Phenylalanine to Tyrosine) in the B pocket is a critical factor that alters the specificity for the P2 anchor residue. nih.gov As a result, alleles like A0205 have a different peptide motif compared to A0201. nih.gov These allelic differences mean that individuals with closely related HLA-A2 subtypes can present entirely different sets of peptides to their T-cells, influencing disease susceptibility and immune responses. nih.govnih.gov

Modifications to anchor residues, even if they don't disrupt binding, can allosterically alter the peptide's conformation and the dynamics of the HLA helices. pnas.org This demonstrates that the peptide and the binding groove form an integrated and dynamic system where subtle changes can have significant functional consequences for T-cell recognition. aai.orgnih.gov

Table 3: Peptide Anchor Preferences for HLA-A2 Alleles

| HLA Allele | Position 2 (P2) Anchor | C-terminal (PΩ) Anchor | Key Distinguishing Feature(s) | Reference(s) |

|---|---|---|---|---|

| A*02:01 | Leucine (L), Methionine (M) | Valine (V), Leucine (L) | The most common and well-studied HLA-A2 allele. | nih.govnih.gov |

| A*02:02 | Similar to A*02:01 | Similar to A*02:01 | Functionally very similar to A*02:01 in peptide binding. | nih.gov |

| A*02:05 | Different from A*02:01 | Different from A*02:01 | A single amino acid change (F9Y) alters the B pocket specificity. | nih.gov |

| A*69:01 | Different from A*02:01 | Different from A*02:01 | Shows a distinct peptide binding motif compared to A*02:01. | nih.gov |

Compound and Protein Names

| Type | Name |

| Protein | Human Leukocyte Antigen A2 (HLA-A2) |

| Protein | HLA-A02:01 |

| Protein | HLA-A02:02 |

| Protein | HLA-A02:05 |

| Protein | HLA-A69:01 |

| Protein | Beta-2 microglobulin (β2m) |

| Protein | CD8 |

| Protein | MART-1/Melan-A |

| Peptide | ALQDA (15-mer) |

| Peptide | FNLKD (15-mer) |

| Peptide | ELAGIGILTV |

| Peptide | ALGIGILTV |

| Peptide | KLNDLCFTNV |

| Peptide | IMP(58-66) |

| Peptide | GILGFVFTL |

| Peptide | FLIYLDVSV |

| Peptide | FLTYLDVSV |

| Peptide | RMFPNAPYL |

| Peptide | SLLMWITQV |

| Peptide | NLVPMVATV |

| Peptide | Tax peptide |

| Peptide | PR1 peptide |

Interaction with T Cell Receptors Tcrs and Other Immune Receptors

Modulation of Natural Killer (NK) Cell Receptor Binding and Target Sensitivity

While TCRs are the primary receptors for peptide/HLA-A2 complexes on T cells, these complexes also interact with receptors on Natural Killer (NK) cells, thereby modulating their activity. NK cells are part of the innate immune system and provide a rapid response to cellular stress, such as viral infection or malignant transformation. Their function is regulated by a balance of signals from activating and inhibitory receptors.

Certain inhibitory NK cell receptors, such as the Killer-cell Immunoglobulin-like Receptors (KIRs) and the Leukocyte Immunoglobulin-like Receptor B1 (LILRB1, also known as ILT2), recognize HLA class I molecules, including HLA-A2. The binding of these receptors to HLA-A2 on a target cell delivers an inhibitory signal to the NK cell, preventing it from killing the target cell (a "license to kill" healthy cells).

The specific peptide presented by the HLA-A2 molecule can influence the binding of these NK cell receptors. This peptide-selective recognition means that changes in the peptide repertoire on the cell surface, which can occur during viral infection or cancer, can alter the strength of the inhibitory signal. If a presented peptide disrupts the binding of an inhibitory NK receptor to the HLA-A2 molecule, the "off" signal is weakened or lost. This can tip the balance towards activation, leading to NK cell-mediated lysis of the target cell. Therefore, A2-binding peptides can directly influence the target sensitivity of NK cells by modulating the engagement of their inhibitory receptors.

Biochemical and Cellular Methodologies for Studying A2 Binding Peptides

Design and Synthesis of A2-Binding Peptides and Analogs

The rational design and synthesis of A2-binding peptides are the initial steps in developing potential immunotherapeutics or research tools. This process often begins with computational and structural approaches, followed by chemical synthesis to create the peptides and their modified versions.

Design Strategies:

Computer Modeling: The design process frequently utilizes computer models based on the X-ray crystal structure of the HLA-A2.1 molecule. nih.gov By analyzing the peptide-binding groove, researchers can predict which peptide sequences are likely to fit and bind effectively. Molecular dynamics simulations can further refine these predictions by assessing the stability of the peptide within the binding groove. nih.gov

Binding Motifs: A well-established approach involves identifying peptides that conform to the known HLA-A2.1 binding motif. nih.govaacrjournals.org This motif specifies preferred "anchor" amino acid residues at key positions (typically P2 and P9) that are critical for stable binding to the HLA molecule.

Analog Design: To enhance properties such as binding affinity or in vivo stability, peptide analogs are designed. A common strategy is the synthesis of α/β-peptides, where a native α-amino acid is replaced by a homologous β-amino acid. nih.gov This modification introduces an extra carbon into the peptide backbone, which can influence binding and resistance to proteases. nih.gov

Synthesis: Peptides and their analogs are typically produced through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to build the desired peptide chain. For modified peptides, such as α/β-peptides, the corresponding unnatural amino acid derivatives are incorporated during the synthesis process. nih.gov Following synthesis, peptides are purified, often using high-performance liquid chromatography (HPLC), and their identity is confirmed by mass spectrometry.

A study focused on developing more stable antigens evaluated α/β-peptide analogs of six clinically important viral and tumor-associated epitopes. These analogs were synthesized by replacing single α-amino acids with their corresponding β-amino acid homologs, maintaining the original side chain but extending the backbone. nih.gov

| Parent Epitope | Origin | Sequence |

| RMFPNAPYL | WT-1 | Tumor-associated |

| SLLMWITQV | NY-ESO-1 | Tumor-associated |

| GILGFVFTL | M1 | Influenza A virus |

| YMLDLQPETT | HPV E7 | Human Papillomavirus |

| NLVPMVATV | CMV pp65 | Cytomegalovirus |

| SLPITVYYA | gD1 | Herpes Simplex Virus |

Table 1: Examples of HLA-A2 restricted epitopes used for the design and synthesis of α/β-peptide analogs. nih.gov

In vitro Assays for Peptide Binding to HLA-A2

Once synthesized, the ability of peptides to bind to the HLA-A2 molecule is quantified using various in vitro assays. These assays are crucial for screening peptide candidates and understanding the biophysical parameters of their interaction with MHC molecules.

MHC Stabilization Assays: A widely used method is the MHC stabilization assay, which often employs the T2 cell line. creative-biolabs.com T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), which means they have a low surface expression of unstable, empty HLA-A2 molecules. nih.govnih.gov When incubated with an exogenous peptide that can bind to HLA-A2, the peptide-MHC complex is stabilized and its expression on the cell surface increases. aacrjournals.orgnih.gov This increase is typically quantified by flow cytometry using a fluorescently labeled anti-HLA-A2 antibody. aacrjournals.orgnih.govresearchgate.net The median fluorescence intensity (MFI) correlates with the peptide's binding affinity. researchgate.net

Radioligand Binding Assays: These assays are considered a gold standard for measuring binding affinity due to their high sensitivity and robustness. giffordbioscience.com In a typical competitive binding assay, a radiolabeled high-affinity peptide is incubated with purified HLA-A2 molecules in the presence of varying concentrations of an unlabeled test peptide. nih.govgiffordbioscience.com The ability of the test peptide to inhibit the binding of the radiolabeled probe is measured, and the concentration required for 50% inhibition (IC50) is determined. nih.gov This value provides a quantitative measure of the peptide's relative binding affinity. giffordbioscience.com

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique used to measure the kinetics and affinity of molecular interactions. nih.govyoutube.com In this assay, either the HLA-A2 molecule or the peptide is immobilized on a sensor chip surface. youtube.comresearchgate.net The binding partner is then flowed over the surface, and the interaction is detected as a change in the refractive index at the surface, measured in resonance units (RU). youtube.comyoutube.com This method allows for the determination of association (k-on) and dissociation (k-off) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing a precise measure of binding affinity. youtube.com

| Assay Type | Principle | Key Output | Cell/Reagent Requirement |

| MHC Stabilization Assay | Stabilization of HLA-A2 on TAP-deficient T2 cells by exogenous peptide binding. nih.govcreative-biolabs.com | Median Fluorescence Intensity (MFI) shift. researchgate.net | T2 cells, anti-HLA-A2 antibody. aacrjournals.orgnih.gov |

| Radioligand Binding Assay | Competitive inhibition of a radiolabeled probe peptide binding to purified HLA-A2. nih.govgiffordbioscience.com | IC50 value. nih.gov | Purified HLA-A2, radiolabeled peptide. nih.gov |

| Surface Plasmon Resonance | Real-time detection of mass change on a sensor surface upon binding. nih.govyoutube.com | K-on, K-off, KD. youtube.com | Purified HLA-A2 and peptide. youtube.com |

Table 2: Comparison of common in vitro assays for measuring peptide binding to HLA-A2.

Cell-Based Functional Assays for Peptide Presentation and T Cell Activation

Beyond simple binding, it is crucial to determine if a peptide, when bound to HLA-A2 on an antigen-presenting cell (APC), can be recognized by a T cell and elicit a functional response. Cell-based assays are essential for evaluating the immunogenicity of A2-binding peptides.

Antigen Presentation and T Cell Co-culture: These assays typically involve loading APCs, such as the T2 cell line or dendritic cells (DCs), with the peptide of interest. aacrjournals.orgnih.gov These peptide-pulsed APCs are then co-cultured with CD8+ T cells. frontiersin.org The T cells may be sourced from healthy HLA-A2+ donors, or from HLA-A2 transgenic mice previously immunized with the peptide or an antigen-expressing vector. aacrjournals.orgfrontiersin.org

T Cell Activation Readouts: The activation of T cells upon recognition of the peptide-HLA-A2 complex is measured through several endpoints:

Cytokine Release: A primary indicator of T cell activation is the secretion of cytokines. Assays like the Enzyme-Linked Immunospot (ELISPOT) or Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify the release of key cytokines, most commonly Interferon-gamma (IFN-γ). aacrjournals.orgnih.gov

Upregulation of Activation Markers: Activated T cells upregulate surface markers such as CD69 and CD137. frontiersin.org The expression of these markers can be measured by flow cytometry to quantify the T cell response.

Cytotoxicity Assays: The ultimate function of cytotoxic T lymphocytes (CTLs) is to kill target cells. In a standard chromium-51 (B80572) (⁵¹Cr) release assay or newer fluorescence-based assays, peptide-pulsed target cells are labeled and then incubated with CTLs. semanticscholar.org The amount of label released from lysed cells is measured to determine the specific cytotoxic activity of the T cells. aacrjournals.orgfrontiersin.org

In one study, the functional effects of α/β-peptide analogs were tested by measuring IFN-γ secretion from CD8+ T cells after engagement with peptide-MHC complexes on T2 cells. nih.gov The results showed that some modified peptides could enhance the maximal T cell response compared to the natural all-α peptide. nih.gov

| Assay | Purpose | Method | Typical Readout |

| IFN-γ ELISPOT/ELISA | Quantify cytokine-producing T cells. aacrjournals.org | Co-culture of T cells with peptide-pulsed APCs. aacrjournals.org | Number of IFN-γ spots or concentration in supernatant. aacrjournals.orgnih.gov |

| Flow Cytometry | Measure T cell activation markers. frontiersin.org | Staining of T cells with fluorescent antibodies for CD69, CD137. frontiersin.org | Percentage of double-positive CD8 T cells. frontiersin.org |

| Cytotoxicity Assay | Measure the killing ability of CTLs. aacrjournals.orgfrontiersin.org | Co-culture of CTLs with labeled, peptide-pulsed target cells. aacrjournals.orgfrontiersin.org | Percentage of specific lysis (e.g., ⁵¹Cr release). semanticscholar.org |

Table 3: Common cell-based functional assays for A2-binding peptides.

Recombinant Expression and Refolding of HLA-A2/Peptide Complexes

To obtain large quantities of pure, homogeneous HLA-A2/peptide complexes for structural and biophysical studies, recombinant expression and in vitro refolding techniques are employed.

Expression in E. coli: The HLA-A2 heavy chain and the light chain, β2-microglobulin (β2m), are typically expressed at high levels in Escherichia coli. capes.gov.brpnas.org This high-level expression often results in the proteins accumulating as insoluble aggregates known as inclusion bodies. capes.gov.brsemanticscholar.orgnih.gov

Refolding and Purification: The process to form functional complexes from these inclusion bodies involves several key steps:

Solubilization: The inclusion bodies containing the heavy chain and β2m are harvested and dissolved in a strong denaturant, such as 8 M urea. capes.gov.brpnas.org

Refolding: The solubilized proteins are then refolded by removing the denaturant, typically through dilution into a refolding buffer. capes.gov.brpnas.org This process is critically dependent on the presence of a specific, high-affinity A2-binding peptide. pnas.orgsemanticscholar.org The peptide acts as a scaffold, guiding the proper folding of the heavy chain and its association with β2m to form a stable ternary complex. capes.gov.brnih.gov In the absence of a suitable peptide, a stable HLA-A2 complex does not form. pnas.orgnih.gov

Purification: The correctly refolded HLA-A2/peptide complexes are then purified from the refolding mixture using standard chromatography techniques, such as size-exclusion and ion-exchange chromatography.

This method allows for the production of milligram quantities of specific, single-peptide HLA-A2 complexes, with reported yields of 10-15%. pnas.orgsemanticscholar.org The resulting recombinant complexes are biochemically and structurally identical to those purified from human cells and are suitable for downstream applications like X-ray crystallography. pnas.orgsemanticscholar.orgpnas.org

| Step | Description | Key Reagents | Outcome |

| Expression | High-level expression of HLA-A2 heavy chain and β2m in E. coli. capes.gov.brpnas.org | E. coli expression system. | Insoluble protein inclusion bodies. capes.gov.brnih.gov |

| Solubilization | Dissolving the inclusion bodies to denature the proteins. capes.gov.brpnas.org | 8 M Urea. capes.gov.brpnas.org | Solubilized, unfolded protein chains. |

| Refolding | Dilution-based removal of denaturant in the presence of a specific peptide. capes.gov.brpnas.org | Refolding buffer, specific this compound. pnas.orgsemanticscholar.org | Formation of stable, ternary HLA-A2/peptide/β2m complexes. capes.gov.brpnas.org |

| Purification | Isolation of correctly folded complexes. | Chromatography (size-exclusion, ion-exchange). | Pure, homogeneous HLA-A2/peptide complexes. pnas.orgsemanticscholar.org |

Table 4: General workflow for recombinant expression and refolding of HLA-A2/peptide complexes.

Computational Approaches for A2 Binding Peptide Research

Prediction Algorithms for HLA-A2 Binding Peptides

The prediction of peptide binding to the Human Leukocyte Antigen A2 (HLA-A2) molecule is a cornerstone of computational immunology. researchgate.net The ability to accurately forecast which peptides will bind to HLA-A2 is crucial for identifying potential T-cell epitopes for vaccines and immunotherapies. researchgate.netnih.govnih.gov Over the years, a variety of algorithms have been developed, evolving from simple motif searches to sophisticated machine learning models.

Quantitative Structure-Affinity Relationship (QSAR) models establish a mathematical correlation between the physicochemical properties of peptides and their binding affinity to HLA-A2. nih.govuniroma1.it These models are built on the premise that the biological activity of a molecule is directly related to its structure. uniroma1.it For HLA-A2 binding peptides, QSAR models often use descriptors derived from the amino acid sequence to predict binding. nih.govnih.gov

The development process begins with a training set of peptides with experimentally determined binding affinities for an HLA-A*02:01 molecule. ddg-pharmfac.netresearchgate.net Descriptors for each peptide can include constitutional properties, topological indices, and various physicochemical characteristics like hydrophobicity, volume, and polarity. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), also incorporate spatial properties, analyzing the steric, hydrophobic, and hydrogen-bond donor fields of the peptides. ddg-pharmfac.net

A critical phase in creating a robust QSAR model is validation, which ensures its statistical quality and predictive power for new, untested compounds. nih.govbasicmedicalkey.comresearchgate.net Validation is typically performed through two main strategies:

Internal Validation: Techniques like cross-validation are used on the training set to assess the model's robustness. basicmedicalkey.com

External Validation: The model's predictive capability is tested on an independent set of peptides (a test set) that was not used during model development. nih.govbasicmedicalkey.com

Successful QSAR models can be used to predict the binding affinity of novel peptides and to understand the key forces that govern the binding interaction, thereby guiding the synthesis of new high-affinity peptides. nih.govnih.govddg-pharmfac.net

Table 1: Examples of QSAR Studies for HLA-A*0201 Binding Peptides This table is interactive and can be sorted by clicking on the headers.

| Study Focus | Method(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3D-QSAR Analysis | CoMFA, CoMSIA | The best model included hydrophobic, steric, and H-bond donor fields, with hydrophobic interactions playing a dominant role. | ddg-pharmfac.net |

| Additive QSAR Model | Additive QSAR | Derived a model from 90 nonamer peptides; successfully used it to design novel peptides with significantly higher binding affinities than previously recorded. | nih.gov |

| SVM-based QSAR | Support Vector Machine (SVM), Heuristic Method (HM) | Developed linear and nonlinear models using four descriptors; the SVM model showed high accuracy with low root-mean-square errors. | nih.gov |

| 3D-QSAR with Empirical Parameters | ISA, ECI | Used isotropic surface area (ISA) and electronic charge index (ECI) to build a predictive model for a set of 102 peptides. | researchgate.net |

| Supermotif Definition | Quantitative Additive Method | Applied a quantitative method to over 500 peptides binding to five A2-supertype alleles to define a supermotif. | nih.gov |

Early methods for predicting HLA-A2 binding relied on identifying allele-specific motifs within the peptide sequences. researchgate.net These motifs highlight the presence of preferred "anchor" residues at specific positions that are critical for binding. nih.gov For HLA-A2, primary anchors are well-established at position 2 and the C-terminus (position 9 for nonamers). nih.gov

To predict the binding affinity of a new peptide, a score is calculated by summing the matrix values for each amino acid in the peptide sequence at its corresponding position. nih.gov A peptide with a score above a certain threshold is predicted to be a binder. nih.gov PSSM-based methods are computationally efficient, making them suitable for scanning large numbers of peptides from genomic or transcriptomic data. nih.govresearchgate.net Tools like BIMAS were among the first to use this matrix-based approach, fitting the model directly to experimental binding data. nih.gov While often replaced by more complex machine learning methods, PSSMs remain a foundational and effective technique. nih.gov

Table 2: Simplified Example of an HLA-A2 Binding Motif This table illustrates the concept of preferred amino acids at anchor positions for a 9-mer peptide.

| Position 1 | Position 2 (Anchor) | Position 3 | Position 4 | Position 5 | Position 6 | Position 7 | Position 8 | Position 9 (Anchor) |

|---|---|---|---|---|---|---|---|---|

| X | L, M | X | X | X | X | X | X | V, L |

| X represents any amino acid. |

Machine learning (ML) has revolutionized the prediction of peptide-MHC binding by enabling the development of highly accurate and sophisticated models. nih.gov These methods can learn complex, non-linear relationships from large datasets of binding and non-binding peptides. nih.govnih.gov

Several ML algorithms have been applied to this problem, including:

Artificial Neural Networks (ANNs): ANNs were among the first ML methods used for HLA-A*02:01 prediction and have been widely adopted. nih.govnih.govnih.gov They typically represent peptides as binary strings and are trained to recognize patterns associated with binding. nih.gov

Support Vector Machines (SVMs): SVMs have been successfully used to create both classification (binder/non-binder) and regression (predicting IC50 values) models for peptide binding. nih.govnih.gov

Hidden Markov Models (HMMs): HMMs are well-suited for pattern recognition in sequences and have been used to model HLA-peptide binding. nih.govnih.govnih.gov

More recently, the field has seen a shift towards deep learning and protein language models (PLMs), which have demonstrated state-of-the-art performance. nih.govresearchgate.netnsf.gov PLMs like ESM1b and ESM2 are large models pre-trained on hundreds of millions of protein sequences. nih.gov By fine-tuning these models on datasets of peptide-MHC sequences, researchers have developed predictors that significantly outperform previous tools like NetMHCpan 4.1. nih.govresearchgate.netbiorxiv.org These advanced models can capture intricate dependencies between amino acids in both the peptide and the HLA molecule, leading to more accurate predictions. researchgate.net

Table 3: Overview of Machine Learning-Based Prediction Tools This table is interactive and can be sorted by clicking on the headers.

| Tool Name | Underlying Method | Key Feature(s) | Reference(s) |

|---|---|---|---|

| NetMHCpan | Artificial Neural Network (ANN) | Pan-specific, predicts binding to any HLA with a known sequence. | nih.govbiorxiv.orgijbiotech.com |

| MHCflurry | Artificial Neural Network (ANN) | Pan-allele predictor that can incorporate peptide flanking residues to improve performance. | frontiersin.org |

| DeepHLApan | Deep Learning (CNN) | Uses a convolutional neural network and considers both binding and immunogenicity. | frontiersin.org |

| PSSMHCpan | Position-Specific Scoring Matrix (PSSM) | Combines allele-specific PSSMs with an approach based on HLA sequence similarity for pan-specific prediction. | nih.govresearchgate.net |

| ESM-based models | Protein Language Models (PLM) | Fine-tunes large, pre-trained models (e.g., ESM1b, ESM2) on MHC-peptide data, achieving superior performance. | nih.govresearchgate.netnsf.gov |

| HLAPepBinder | Ensemble Learning (Random Forest) | A consensus method that integrates the outputs of nine different predictors to improve accuracy. | ijbiotech.com |

Molecular Docking and Virtual Screening for Novel A2-Binding Peptides

Molecular docking is a structure-based computational technique used to predict the preferred binding orientation and affinity of one molecule (a peptide) to another (the HLA-A2 protein). nih.govyoutube.com This approach requires the three-dimensional atomic coordinates of the HLA-A2 molecule, which are typically obtained from X-ray crystallography data. nih.govnih.gov

The process involves placing a peptide into the binding groove of the HLA-A2 model and evaluating the fit using a scoring function, which estimates the binding energy. nih.gov This allows for the in-silico testing of peptide candidates without the need for their physical synthesis and experimental assay. nih.gov

Molecular docking is particularly useful for:

Virtual Screening: Docking can be used to screen large virtual libraries of peptides to identify those with a high predicted binding affinity for HLA-A2. nih.gov This serves as a powerful filtering step to prioritize candidates for experimental validation.

Understanding Binding Modes: It provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide's side chains and the pockets within the HLA-A2 binding groove. nih.govnih.gov

Complementing Sequence-Based Methods: Docking can refine predictions made by sequence-based algorithms by providing a structural rationale for the predicted binding. nih.gov

Despite its power, molecular docking faces challenges, such as accurately modeling the flexibility of both the peptide and the protein, which can significantly influence the binding outcome. nih.govyoutube.com

Rational Design of High-Affinity A2-Binding Peptides

Rational design leverages computational insights to engineer novel peptides with enhanced or specific properties, such as high affinity for the HLA-A2 molecule. nih.govnih.gov This goes beyond mere prediction and involves the deliberate modification of peptide sequences to optimize their interaction with the target protein. nih.govpnas.org

The process often begins with a known A2-binding peptide or a structural model of the peptide-HLA complex. nih.gov Computational tools are then used to guide the design process:

Structure-Based Design: Using molecular docking and dynamics simulations, researchers can analyze the interactions at an atomic level. nih.govpnas.org This allows for the identification of key residues and suggests modifications, such as substituting an amino acid with a non-natural one, to improve contacts within the binding pockets. nih.gov For example, bulky hydrophobic side chains might be introduced at specific positions to enhance binding. nih.gov

Sequence-Based Design: QSAR models and other predictive algorithms can be used to score potential modifications. nih.gov An additive QSAR model, for instance, can calculate the theoretical affinity of a modified peptide, allowing researchers to systematically design peptides with predicted high affinity. nih.gov

This approach has successfully led to the creation of non-natural peptides and peptidomimetics with binding affinities for HLA-A2 significantly higher than their natural counterparts. nih.govnih.gov The ability to rationally design high-affinity binders is a crucial step toward developing more effective peptide-based immunotherapies. nih.govnih.gov

Biological Significance and Functional Implications

Role in Intracellular Antigen Processing and Presentation Pathways

The presentation of endogenous antigens by Major Histocompatibility Complex (MHC) class I molecules, such as HLA-A2, is a fundamental process for immune surveillance by CD8+ T cells. immunology.org This pathway begins with the degradation of intracellular proteins, including viral or tumor-associated proteins, into smaller peptides by the proteasome in the cytosol. nih.govyoutube.com These resulting peptides, typically 8-10 amino acids in length, are then transported from the cytoplasm into the endoplasmic reticulum (ER). immunology.orgyoutube.com

Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin. immunology.org This heterodimer is held in a peptide-receptive state by a group of chaperone proteins, including calreticulin (B1178941), ERp57, and tapasin, which form the peptide-loading complex (PLC). immunology.orgwikipedia.org Once a suitable peptide with the correct binding motif is loaded onto the HLA-A2 molecule, the complex is stabilized, released from the PLC, and transported via the Golgi apparatus to the cell surface for presentation to T cells. immunology.orgyoutube.com

The translocation of peptides from the cytosol into the ER is mediated by the Transporter associated with Antigen Processing (TAP). taylorandfrancis.com The TAP transporter is a heterodimeric protein complex composed of TAP1 and TAP2 subunits, both of which are members of the ATP-binding cassette (ABC) transporter family. wikipedia.orgpnas.org This complex forms a channel through the ER membrane, facilitating the ATP-dependent transport of peptides. taylorandfrancis.com TAP preferentially transports peptides ranging from 8 to 16 amino acids in length, with a preference for hydrophobic or basic residues at the C-terminus, which aligns with the binding requirements of many MHC class I molecules, including HLA-A2. taylorandfrancis.com The binding of a peptide to TAP is an ATP-independent first step, which is thought to induce a conformational change that triggers ATP hydrolysis and subsequent peptide translocation into the ER lumen. wikipedia.org

Tapasin is a critical component of the peptide-loading complex and functions as a molecular bridge, linking HLA-A2 molecules to the TAP transporter. nih.govnih.gov This physical association is crucial for the efficient loading of high-affinity peptides. Tapasin performs multiple functions: it stabilizes the TAP transporter, enhances the recruitment of peptides into the ER, and acts as a peptide editor. nih.govnih.gov In its editorial role, tapasin helps to ensure that only peptides that form stable complexes with the HLA-A2 molecule are ultimately presented on the cell surface. nih.govaai.org It achieves this by keeping the HLA-A2 molecule in a peptide-receptive conformation and facilitating the exchange of low-affinity peptides for high-affinity ones. nih.govaai.org

Studies in tapasin-deficient cells have demonstrated that the surface expression of HLA-A2 is significantly reduced, and the repertoire of presented peptides is altered, consisting of less stable peptide-MHC complexes. nih.govnih.gov The interaction between tapasin and HLA-A2 is therefore a key quality control step in the antigen presentation pathway, ensuring the fidelity of the immune response. aai.org

Immunological Studies in Humanized Animal Models

To study human-specific immune responses, researchers rely on humanized animal models, particularly transgenic mice. These models are indispensable for identifying immunogenic peptides and evaluating the efficacy of T cell-based immunotherapies in a controlled in vivo setting. nih.govnih.gov

Standard laboratory mice are not suitable for studying HLA-A2-restricted immune responses because they possess their own distinct MHC molecules and lack T-cell tolerance to human antigens. aacrjournals.org To overcome this, scientists have developed transgenic mice that express human HLA-A2 molecules. nih.govaacrjournals.org A widely used model, the HHD mouse, expresses a chimeric molecule containing the peptide-binding domains of human HLA-A2.1 fused to the murine H-2Db molecule, along with human β2-microglobulin. aacrjournals.org

These HLA-A2 transgenic mice have been instrumental in the identification and characterization of T-cell epitopes from a wide range of antigens, including tumor antigens like CEA and NY-ESO-1, and viral proteins from HBV, influenza, and Ebola virus. nih.govaacrjournals.orgmdpi.combmj.comnih.gov By immunizing these mice and analyzing the subsequent T-cell response, researchers can map the specific peptide sequences that are naturally processed and presented by HLA-A2 molecules.

Beyond epitope discovery, HLA-A2 transgenic mice are crucial for assessing the immunogenicity of candidate peptides and vaccines. mdpi.comnih.gov Following immunization with a specific A2-binding peptide or a vaccine vector that expresses it, the resulting T-cell response in the mice can be quantified. bmj.com

Advanced Research Directions and Future Perspectives

High-Throughput Ligandome Identification using Mass Spectrometry-Based Platforms

The comprehensive identification of peptides presented by HLA molecules, collectively known as the immunopeptidome or ligandome, is crucial for understanding antigen presentation in health and disease. Mass spectrometry (MS)-based platforms have become the cornerstone of these efforts, enabling the large-scale, high-throughput identification of thousands of HLA-bound peptides directly from biological samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for characterizing the HLA peptidome. nih.gov This technique involves the immunopurification of HLA-peptide complexes from cells, followed by the elution of the bound peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry, which provides information about their amino acid sequence. nih.gov The development of sophisticated bioinformatics tools and spectral search algorithms is essential for accurately identifying peptide sequences from the vast amount of data generated. nih.gov

A significant challenge in studying the human immunopeptidome is the co-expression of multiple HLA alleles, which complicates the assignment of identified peptides to their specific presenting HLA molecule. nih.gov To overcome this, researchers have developed scalable strategies using mono-allelic cell lines that express only a single HLA allele. This approach allows for the unambiguous identification of peptides bound to a specific HLA molecule, such as HLA-A2. nih.gov By optimizing immunopurification techniques and employing application-specific search algorithms, researchers have successfully identified thousands of peptides for numerous HLA class I alleles. nih.gov

These large datasets of naturally presented peptides are invaluable for training and refining prediction algorithms for HLA binding. Neural network-based predictors trained on MS-derived ligandome data have demonstrated superior performance compared to algorithms trained on datasets of peptides with biochemically measured binding affinities. nih.gov This highlights the importance of studying endogenously processed and presented peptides to understand the complete set of rules governing antigen presentation.

| Platform/Technique | Description | Key Advantages | Relevant Research Findings |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A technique that separates peptides by liquid chromatography and then fragments and analyzes them by mass spectrometry to determine their sequence. | High sensitivity and accuracy for peptide identification. nih.gov | Enables the identification of thousands of HLA-bound peptides from cellular samples. nih.gov |

| Mono-allelic Cell Lines | Genetically engineered cell lines that express only a single HLA allele. | Allows for the unambiguous assignment of identified peptides to a specific HLA molecule. nih.gov | Has been used to generate large datasets of peptides for specific HLA alleles, including HLA-A2. nih.gov |

| Neural Network Prediction Algorithms | Machine learning models trained on large datasets of HLA-bound peptides. | Improved accuracy in predicting peptide binding to HLA molecules compared to older methods. nih.gov | Algorithms trained on MS-derived ligandome data outperform those trained on binding affinity data. nih.gov |

Engineering Novel A2-Binding Peptides for Immunomodulatory and Research Tool Applications

The ability to rationally design and engineer peptides with specific binding properties and biological activities is a major goal in immunology and drug development. For A2-binding peptides, this involves modifying their sequence to enhance their affinity for the HLA-A2 molecule, improve their stability, or alter their interaction with T-cell receptors (TCRs) to achieve desired immunomodulatory effects.

One approach to engineering novel peptides is through mutagenesis, where specific amino acid residues are substituted to improve binding or function. nih.gov This can be guided by computational modeling or based on known binding motifs for HLA-A2. nih.govnih.gov For example, modifications to the anchor residues of a peptide, which fit into specific pockets of the HLA binding groove, can significantly impact binding stability. nih.gov

Beyond simple substitutions, researchers are exploring the incorporation of unnatural amino acids or backbone modifications to create peptides with enhanced properties. nih.gov For instance, replacing an α-amino acid with a β-amino acid can alter the peptide's conformation and proteolytic stability while potentially maintaining or even enhancing its binding to HLA-A2. nih.gov Such "α/β-peptides" have been shown to elicit diverse T-cell activation outcomes. nih.gov

Engineered A2-binding peptides have significant potential as immunomodulatory agents. Peptides that bind with high affinity to HLA-A2 can be used to generate specific T-cell responses, a key strategy in the development of cancer vaccines and immunotherapies. nih.gov By presenting a tumor-associated antigen peptide on the cell surface, these engineered peptides can prime the immune system to recognize and eliminate cancer cells. Furthermore, self-assembling peptides are being investigated for their ability to deliver bioactive molecules and modulate immune responses. researchgate.net

As research tools, engineered A2-binding peptides are invaluable for studying the intricacies of T-cell recognition and activation. nih.gov Fluorescently labeled peptides can be used to track the location and activation of specific T-cell populations. Moreover, altered peptide ligands (APLs), which have modified sequences that alter their interaction with the TCR, are used to probe the specificity and cross-reactivity of T-cell responses. nih.gov

| Engineered Peptide Type | Description of Engineering | Application | Example Research Finding |

| High-Affinity Binders | Mutations at anchor or other positions to increase binding stability to HLA-A2. | Cancer vaccines, T-cell priming. | A method has been developed to predict binding strengths based on the independent contribution of each side-chain. nih.gov |

| α/β-Peptides | Incorporation of β-amino acids into the peptide backbone. | Improved stability, altered T-cell activation. | Single-site α-to-β modifications can cause a variety of effects on peptide binding to MHC I and on T cell activation. nih.gov |

| Altered Peptide Ligands (APLs) | Modifications of TCR-contact residues to modulate T-cell signaling. | Studying TCR specificity and cross-reactivity, immunotherapy for autoimmune diseases. | APLs can influence subsequent T-cell activation events and effector functions. nih.gov |

| Self-Assembling Peptides | Peptides designed to form nanostructures that can deliver therapeutics. | Drug and cytokine delivery, immunomodulation. | Self-assembling peptides can be designed to chemically conjugate and deliver bioactive molecules. researchgate.net |

Investigation of Unconventional Mechanisms of A2-Binding Peptide Generation and Presentation

The classical model of antigen presentation describes the binding of peptides, typically 8-11 amino acids in length, within a confined groove of the MHC class I molecule. nih.govmdpi.com However, a growing body of evidence reveals that HLA molecules, including HLA-A2, can present peptides in unconventional ways. These non-canonical presentation modes challenge our understanding of the rules governing T-cell recognition. nih.gov

One form of unconventional presentation involves the binding of peptides that are longer than the canonical 8-11 amino acids. nih.govnih.gov These longer peptides can be accommodated in the HLA binding groove by bulging out in the center or by adopting a zig-zag conformation. nih.gov More recently, studies have identified peptides that extend out of the binding groove at their C-terminus. nih.gov This "F pocket opening" is a novel mechanism that allows for the presentation of a wider repertoire of peptides. nih.gov The charge of the amino acids in the C-terminal extension appears to dictate the specific mechanism of this opening. nih.gov

The generation of these unconventionally presented peptides may also follow non-standard pathways. While most peptides presented by MHC class I molecules are generated by the proteasome, some peptides may be produced through other proteolytic pathways or even undergo post-translational modifications that alter their binding properties. nih.gov

The flexibility of the HLA molecule itself is a key factor in enabling these unconventional binding modes. nih.gov Minor polymorphisms between different HLA alleles can lead to significant changes in the shape and dynamics of the peptide-binding groove, influencing the repertoire of peptides that can be presented. nih.govsemanticscholar.org This has important implications for understanding disease associations with specific HLA alleles and for the development of broadly applicable immunotherapies. nih.gov

Investigating these unconventional mechanisms is crucial for a complete understanding of immune surveillance. It may explain why some cancer vaccine approaches have been ineffective and could uncover new targets for immunotherapy. nih.gov The dynamic and flexible nature of peptide-HLA interactions suggests that the rules of T-cell recognition are more complex than previously appreciated. nih.gov

| Mechanism | Description | Associated HLA Molecule(s) | Implications for Immune Recognition |

| Bulged Peptides | Longer peptides that accommodate extra residues by forming a bulge in the center of the binding groove. | Various MHC class I molecules. | Allows for the presentation of a more diverse peptide repertoire. nih.gov |

| C-terminal Extension | Peptides that extend out of the F-pocket of the HLA binding groove. | HLA-A02:01. nih.gov | Expands the known ligandome and presents novel epitopes for T-cell recognition. nih.gov |

| F-pocket Opening | Conformational change in the F-pocket of the HLA molecule to accommodate C-terminally extended peptides. | HLA-A02:01. nih.gov | The mechanism is influenced by the charge of the extending amino acids. nih.gov |

| HLA Flexibility | The intrinsic dynamic nature of the HLA molecule that allows for different peptide binding modes. | General feature of HLA-I molecules. | TCRs may select for both peptide sequence and HLA conformation during recognition. nih.gov |

Q & A

Q. How can researchers predict HLA-A2 binding stability for nonamer peptides experimentally?

A coefficient-based model derived from 154 peptides quantifies the independent contributions of amino acid side-chains at each position in a nonamer peptide to HLA-A2 binding stability. The method multiplies position-specific coefficients (20 amino acids × 9 positions) to calculate theoretical binding strength. Experimental validation showed that known HLA-A2-binding peptides ranked in the top 2% of predicted candidates for their source proteins. Use this table of coefficients (available in the original study) to prioritize peptides for experimental validation .

Q. What experimental criteria distinguish stable vs. unstable HLA-A2 peptide complexes?

Stability is assessed via the half-life of β2-microglobulin (β2m) dissociation. Peptides forming complexes with β2m dissociation half-lives >5 minutes at 37°C are considered stable. Unstable peptides (<5 minutes) or non-binders are excluded from further analysis. This binary classification ensures reproducibility in binding assays .

Q. How should researchers design peptide-binding assays to align with established HLA-A2 studies?

Adopt dissociation kinetics assays using β2m stability as the primary metric. Include positive controls (e.g., known high-affinity peptides) and negative controls (non-binders). Ensure peptides are synthesized with ≥95% purity and characterized via HPLC/MS to minimize variability in binding measurements .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental HLA-A2 binding data be resolved?

Discrepancies often arise from synergistic or antagonistic interactions between peptide side-chains, which the coefficient-based model does not account for. To address this:

Use molecular dynamics simulations to identify positional interdependencies.

Validate predictions with alanine-scanning mutagenesis to isolate critical residues.

Incorporate machine learning models trained on updated datasets to refine coefficients .

Q. What methodological strategies minimize batch-to-batch variability in synthetic peptides for HLA-A2 studies?

Batch variability in peptide synthesis (e.g., impurities, salt content) can skew binding assays. Mitigate this by:

Requesting additional quality control (e.g., peptide content analysis, TFA removal <1%) for sensitive assays.

Normalizing peptide concentrations across batches using quantitative amino acid analysis.

Pre-testing each batch with a standardized binding assay before large-scale experiments .

Q. How can researchers optimize peptide-MHC binding assays for low-abundance antigenic peptides?

For rare peptides (e.g., tumor neoantigens):

Use tandem mass spectrometry (MS/MS) to confirm peptide identity and purity.

Enhance detection sensitivity by coupling binding assays with fluorescently labeled β2m.

Validate low-affinity binders using functional assays (e.g., T-cell activation) to confirm biological relevance .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing peptide-MHC binding datasets?

Apply non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed dissociation half-life data.

Use multivariate regression to account for confounding variables (e.g., peptide length, solubility).

Report uncertainty values that integrate technical replicates, instrument sensitivity, and operator variability .

Q. How should researchers handle contradictory findings between in silico predictions and in vitro binding assays?

Re-examine peptide synthesis quality (e.g., oxidation, truncation).

Validate computational models with orthogonal datasets (e.g., X-ray crystallography of peptide-MHC complexes).

Publish negative data to refine community-wide prediction algorithms .

Framework-Driven Research Design

How can the FINER criteria improve the formulation of HLA-A2 peptide research questions?

Apply the FINER framework:

- Feasible : Ensure access to HLA-A2 transgenic mice or cell lines for in vivo validation.

- Novel : Focus on understudied viral or cancer-derived peptides.

- Ethical : Use de-identified human samples compliant with IRB protocols.

- Relevant : Link findings to immunotherapy applications (e.g., vaccine design) .

Q. What role does the PICO framework play in designing comparative peptide-binding studies?

Define:

- Population : HLA-A2-restricted peptides from a specific pathogen.

- Intervention : High-affinity vs. low-affinity peptide variants.

- Comparison : Binding stability across peptide mutants.

- Outcome : Correlation between binding half-life and T-cell activation.

This structure ensures hypothesis-driven experimental design .

Reproducibility & Reporting Standards

Q. What metadata should accompany HLA-A2 peptide-binding data submissions?

Include:

Peptide synthesis details (vendor, purity, batch number).

Assay conditions (temperature, pH, β2m concentration).

Raw dissociation kinetics curves and processed half-life values.

Software tools used for data analysis (e.g., GraphPad Prism) .

Q. How can researchers ensure reproducibility when publishing peptide-MHC binding studies?

Deposit raw data in public repositories (e.g., PRIDE ProteomeXchange).

Provide step-by-step protocols in supplementary materials.

Use standardized units (e.g., nM for peptide concentration, minutes for half-life) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.